molecular formula C13H16Cl2N2 B1389007 c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride CAS No. 1185294-59-0

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Cat. No. B1389007
CAS RN: 1185294-59-0
M. Wt: 271.18 g/mol
InChI Key: CUGYBLCVEOGSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride” is a biochemical compound used for proteomics research . Its molecular formula is C13H14N2•2HCl, and it has a molecular weight of 271.19 .


Molecular Structure Analysis

The molecular structure of “c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride” is based on its molecular formula, C13H14N2•2HCl. This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride” are largely determined by its molecular structure. It has a molecular weight of 271.19 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the available sources.

properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGYBLCVEOGSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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